Cas no 361477-52-3 (5-bromo-N-{2-tert-butyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}furan-2-carboxamide)

5-Bromo-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide is a heterocyclic compound featuring a fused thienopyrazole core modified with a brominated furan carboxamide moiety. Its structural complexity, including the tert-butyl group, enhances steric and electronic properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. The bromine substitution offers reactivity for further functionalization, while the thienopyrazole scaffold contributes to potential biological activity. This compound is particularly useful in the development of pharmacologically active agents, given its balanced lipophilicity and molecular rigidity. Suitable for research applications, it provides a versatile building block for exploring structure-activity relationships in drug discovery.
5-bromo-N-{2-tert-butyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}furan-2-carboxamide structure
361477-52-3 structure
Product Name:5-bromo-N-{2-tert-butyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}furan-2-carboxamide
CAS No:361477-52-3
MF:C14H16BrN3O2S
MW:370.264740943909
CID:6036079
PubChem ID:3626019
Update Time:2025-10-28

5-bromo-N-{2-tert-butyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}furan-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-N-{2-tert-butyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}furan-2-carboxamide
    • F0396-0336
    • 361477-52-3
    • AKOS016375397
    • 5-bromo-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
    • SR-01000442777
    • SR-01000442777-1
    • ChemDiv1_018560
    • HMS639L14
    • 5-bromo-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide
    • 5-bromo-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
    • Inchi: 1S/C14H16BrN3O2S/c1-14(2,3)18-12(8-6-21-7-9(8)17-18)16-13(19)10-4-5-11(15)20-10/h4-5H,6-7H2,1-3H3,(H,16,19)
    • InChI Key: CQTCAXHGBKQRFP-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(NC2=C3CSCC3=NN2C(C)(C)C)=O)O1

Computed Properties

  • Exact Mass: 369.01466g/mol
  • Monoisotopic Mass: 369.01466g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 418
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 85.4Ų

5-bromo-N-{2-tert-butyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}furan-2-carboxamide Pricemore >>

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5-bromo-N-{2-tert-butyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}furan-2-carboxamide Related Literature

Additional information on 5-bromo-N-{2-tert-butyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}furan-2-carboxamide

Introduction to 5-bromo-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-cpyrazol-3-yl}furan-2-carboxamide (CAS No. 361477-52-3)

5-bromo-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-cpyrazol-3-yl}furan-2-carboxamide, identified by its Chemical Abstracts Service number (CAS No. 361477-52-3), is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to a class of heterocyclic molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural framework of this molecule integrates multiple functional groups, including a bromine substituent, a tert-butyl group, and a fused thieno[3,4-cpyrazol] core, which collectively contribute to its unique chemical and biological properties.

The thieno[3,4-cpyrazol] scaffold is particularly noteworthy due to its presence in several bioactive natural products and drug candidates. This moiety has been extensively studied for its potential in modulating various biological pathways, including enzyme inhibition and receptor binding. The incorporation of a furan ring further enhances the compound's structural complexity and may contribute to its pharmacological activity by influencing solubility and metabolic stability. Additionally, the bromo substituent at the 5-position of the thiophene ring introduces electrophilic characteristics, making the molecule a valuable intermediate in synthetic chemistry and drug discovery.

The 2-tert-butyl group appended to the pyrazole ring serves multiple purposes in medicinal chemistry. Tert-butyl groups are often employed to enhance lipophilicity and metabolic stability, which are critical factors in drug design. By increasing the hydrophobicity of the molecule, this group may improve membrane permeability, thereby facilitating cellular uptake. Furthermore, tert-butyl groups can shield reactive sites from enzymatic degradation, prolonging the half-life of the drug candidate in vivo.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of complex molecules like 5-bromo-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-cpyrazol-3-yl}furan-2-carboxamide with unprecedented accuracy. These studies suggest that the compound may interact with biological targets such as kinases and transcription factors, which are implicated in various diseases. The combination of structural features makes it a versatile tool for exploring novel therapeutic strategies.

In vitro studies have demonstrated that derivatives of thieno[3,4-cpyrazol] scaffolds exhibit inhibitory activity against several enzymes involved in cancer progression. For instance, modifications at the 3-position of the pyrazole ring have been shown to enhance binding affinity to specific protein targets. The presence of a bromo substituent has been linked to increased potency in some cases due to its ability to participate in halogen bonding interactions. These findings underscore the importance of structural optimization in developing high-affinity ligands for therapeutic applications.

The furan ring component of this molecule contributes to its overall pharmacokinetic profile by influencing solubility and distribution. Furan derivatives are known for their ability to cross biological membranes efficiently due to their lipophilic nature. This characteristic makes them attractive candidates for oral administration and systemic delivery. Additionally, furan-based compounds have been reported to exhibit antioxidant properties, which may be beneficial in combating oxidative stress associated with various pathological conditions.

The synthesis of 5-bromo-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-cpyrazol-3-yl}furan-2-carboxamide involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include cyclization reactions to form the thieno[3,4-cpyrazol] core followed by functional group interconversions to introduce the bromine and tert-butyl groups at appropriate positions. Advances in catalytic processes have enabled more efficient and environmentally friendly synthetic routes, reducing waste generation and improving yields.

The pharmaceutical industry has increasingly recognized the potential of heterocyclic compounds like 5-bromo-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-cpyrazol-3-yl}furan-2-carboxamide due to their diverse biological activities and structural versatility. Researchers are exploring novel derivatives as lead compounds for treating diseases such as cancer, inflammation disorders, and neurodegenerative conditions. The integration of computational biology with traditional experimental approaches has accelerated the discovery process by allowing rapid screening of large libraries of compounds.

Preclinical studies are essential for evaluating the safety and efficacy of new drug candidates before they enter clinical trials. In animal models, 5-bromo-N-{2-tert-butyl-2H H thieno[3 4 cpyrazol 3 yl}furan 2 carboxamide has shown encouraging results in terms of target engagement and pharmacokinetic properties. These findings provide a strong rationale for advancing this compound into human clinical trials where it could be evaluated for therapeutic potential against specific diseases.

The future direction of research on 5-bromo-N-{2 H 4 H 6 H thieno[34 cpyrazol 33 yl}furan 22 carboxamide will likely focus on structure-based drug design approaches that leverage high-resolution crystal structures or NMR data to refine molecular interactions with biological targets. By understanding how this compound binds at an atomic level researchers can make informed modifications aimed at improving potency selectivity metabolic stability while minimizing off-target effects.

In conclusion, 5-bromo N{23 ter t buty l23 H24 H26 H thien o34 cpy ra zol34 y l} furan22 car box amide (C A S N o36147752 33) represents an exciting opportunity within pharmaceutical research due to its unique structural features promising bioactivity synthetic accessibility . As our understanding deepens regarding how these complex molecules function biologically we anticipate seeing more innovative applications emerge from ongoing investigations into derivatives like this one .

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